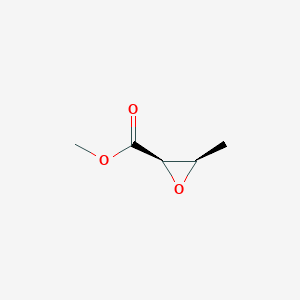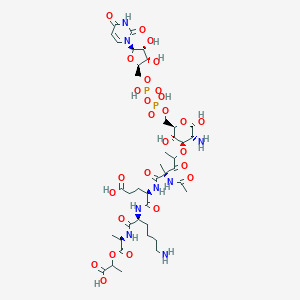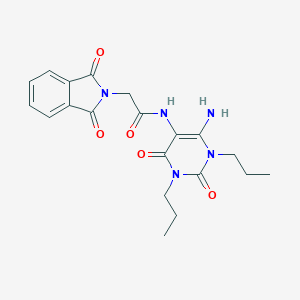![molecular formula C26H26N2O B119559 [1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1348081-04-8](/img/structure/B119559.png)
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
描述
AM1220 氮杂环庚烷异构体,化学名为(1-(1-甲基氮杂环庚烷-3-基)甲基)-1H-吲哚-3-基)(萘-1-基)甲酮,是一种合成大麻素。它是 AM1220 的异构体,其中哌啶环被氮杂环庚烷环取代。 该化合物已在各种草本混合物和研究化学品中被发现 .
作用机制
AM1220 氮杂环庚烷异构体通过与大麻素受体结合而发挥其作用,特别是中枢大麻素受体 1 型 (CB1) 和外周大麻素受体 2 型 (CB2)。对 CB1 的结合亲和力高于 CB2,表明其对中枢神经系统的作用具有偏好。 该化合物模拟天然大麻素的作用,导致类似的生理和精神活性作用 .
生化分析
Biochemical Properties
The AM1220 azepane isomer interacts with the central CB1 receptor, showing a preference over the peripheral CB2 receptor . The nature of these interactions is primarily through binding, as is common with cannabinoids .
Cellular Effects
The cellular effects of the AM1220 azepane isomer are not fully explored . Given its affinity for the CB1 receptor, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The AM1220 azepane isomer exerts its effects at the molecular level primarily through binding interactions with the CB1 receptor . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and how it might affect metabolic flux or metabolite levels .
Transport and Distribution
Information on how the AM1220 azepane isomer is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
准备方法
合成路线和反应条件
AM1220 氮杂环庚烷异构体的合成涉及用氮杂环庚烷环取代 AM1220 中的哌啶环。合成路线通常包括以下步骤:
吲哚核的形成: 这涉及在碱的存在下使吲哚衍生物与萘酰氯反应。
氮杂环庚烷环的引入: 氮杂环庚烷环是通过亲核取代反应引入的,其中 AM1220 中的哌啶环被氮杂环庚烷环取代.
工业生产方法
AM1220 氮杂环庚烷异构体的工业生产方法尚未有详细的记录。该合成的步骤可能与实验室合成类似,只是规模化用于工业生产。 这将涉及使用更大的反应容器、用于试剂添加的自动化系统以及色谱等纯化技术 .
化学反应分析
反应类型
AM1220 氮杂环庚烷异构体经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化衍生物。
还原: 还原反应可以导致形成还原类似物。
取代: 亲核取代反应可以在氮杂环庚烷环上发生.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用像氢化铝锂和硼氢化钠这样的还原剂。
主要产物
科学研究应用
AM1220 氮杂环庚烷异构体具有多种科学研究应用:
化学: 它用于研究大麻素受体的构效关系。
生物学: 该化合物用于生物学研究,以了解其与大麻素受体的相互作用。
医学: 正在进行研究以探索其潜在的治疗效果和毒理学特性。
工业: 它用于开发用于各种应用的新型合成大麻素.
相似化合物的比较
类似化合物
AM1220: 母体化合物,具有哌啶环而不是氮杂环庚烷环。
AM2233: 另一种合成大麻素,具有类似的结构但不同的取代基。
URB597: 一种脂肪酸酰胺水解酶抑制剂,具有不同的药理学特性.
独特之处
AM1220 氮杂环庚烷异构体由于存在氮杂环庚烷环而具有独特之处,与哌啶类似物 AM1220 相比,它改变了其结合亲和力和药理学特征。 这种结构差异会导致其效力、功效和代谢稳定性的变化 .
属性
IUPAC Name |
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZZWAEXISRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043056 | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1348081-04-8 | |
| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)


![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)


![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)

![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)





